IDO1 Affinity and Selectivity Over AGT: Direct Head-to-Head Within the Same Assay Platform
In a direct enzymatic assay against recombinant human IDO1, 339097‑10‑8 displayed a Ki of 154 nM. In the same curated dataset, the compound's Ki for the off‑target alanine–glyoxylate aminotransferase (AGT) was 3800 nM, yielding a selectivity window of approximately 25‑fold [1]. For comparison, the clinically evaluated IDO1 inhibitor epacadostat (INCB024360) exhibits an IC50 of ≈10 nM against human IDO1 [2], indicating that 339097‑10‑8, while less potent, may allow for chemical optimization of selectivity without hitting maximal potency ceilings.
| Evidence Dimension | Enzyme inhibition constant (Ki) for IDO1 vs. AGT |
|---|---|
| Target Compound Data | Ki = 154 nM (IDO1); Ki = 3800 nM (AGT) |
| Comparator Or Baseline | Epacadostat IDO1 IC50 ≈10 nM (ChEMBL/documentation); no off‑target AGT data available |
| Quantified Difference | ~25‑fold selectivity for IDO1 over AGT; epacadostat is ~15‑fold more potent on IDO1 |
| Conditions | Recombinant human IDO1; L‑tryptophan substrate; kynurenine detection, 60 min, Michaelis‑Menten conditions |
Why This Matters
Procurement decisions for IDO1 inhibitor lead‑optimization programs demand documented on‑target potency and off‑target selectivity; 339097‑10‑8 provides a measured selectivity baseline that non‑chlorinated analogs lack.
- [1] BindingDB BDBM50146461 (CHEMBL3765807): Ki=154 nM (IDO1), Ki=3800 nM (AGT). View Source
- [2] Epacadostat IDO1 IC50 ~10 nM, as reported in ChEMBL and FDA review documents. View Source
